M-Cymene

Catalog No.
S581868
CAS No.
535-77-3
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Cymene

CAS Number

535-77-3

Product Name

M-Cymene

IUPAC Name

1-methyl-3-propan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

XCYJPXQACVEIOS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C)C

Solubility

3.17e-04 M
In water, 42.5 mg/L at 25 °C
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride
0.0425 mg/mL at 25 °C

Synonyms

m-Cymene; 1-Isopropyl-3-methylbenzene; 1-Methyl-3-(1-methylethyl)benzene; 1-Methyl-3-isopropylbenzene; 3-Isopropyltoluene; Meta-cymene;NSC 73975; m-Cymol; m-Isopropyltoluene; m-Methylisopropylbenzene; β-Cymene;

Canonical SMILES

CC1=CC(=CC=C1)C(C)C

M-Cymene, also known as meta-cymene or 1-isopropyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula C10H14C_{10}H_{14}. It is one of three isomers of cymene, the others being o-cymene and p-cymene. M-Cymene is a colorless liquid that possesses a pleasant odor and is insoluble in water, exhibiting a boiling point of approximately 175.05 °C and a melting point of -63.75 °C . Its structure features an isopropyl group attached to the benzene ring at the meta position relative to the methyl group.

  • Flammability: Flammable liquid with a flash point of 47.8 °C [].
  • Toxicity: Limited data available. Oral LD50 (rat) is reported to be 2970 mg/kg, indicating moderate toxicity [].
  • Hazards: M-Cymene vapors can be irritating to the eyes and respiratory system. It is also a potential skin irritant [].
Safety Precautions

Standard laboratory safety protocols for handling flammable and potentially harmful chemicals should be followed when working with m-cymene [].

M-Cymene (1-methyl-3-propylbenzene) is an aromatic hydrocarbon found in various natural sources, including essential oils of plants like thyme and turpentine []. While it has limited research in direct applications, M-Cymene holds potential in several scientific research areas:

Environmental Monitoring

M-Cymene serves as a marker compound in environmental monitoring studies []. Its presence or absence in air, water, or soil samples can indicate various sources of pollution. For example, elevated levels of M-Cymene might suggest contamination from industrial activities involving petroleum refining or paint production [].

One study investigated the adsorption of M-Cymene (alongside other aromatic hydrocarbons) on hex-star arsenene nanosheets using density functional theory (DFT) calculations []. This research aimed to understand the potential of these nanosheets for capturing and removing M-Cymene from the environment, contributing to the development of new pollution remediation strategies.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution: M-Cymene can participate in halogenation, nitration, and sulfonation reactions. The presence of the isopropyl group influences the regioselectivity of these reactions due to its electron-donating properties.
  • Friedel-Crafts Reactions: This compound can react with acyl chlorides or alkyl halides in the presence of Lewis acids to form substituted products.
  • Oxidation: M-Cymene can be oxidized to produce various products, including alcohols and ketones, depending on the reaction conditions .

M-Cymene exhibits several biological activities that have garnered interest in pharmacology and toxicology:

  • Antimicrobial Properties: Studies have shown that m-cymene possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives .
  • Antioxidant Activity: It has been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems .
  • Potential Therapeutic Uses: Research indicates that m-cymene may have applications in treating conditions related to inflammation and infection due to its biological activities .

M-Cymene can be synthesized through several methods:

  • Alkylation of Toluene: The primary method involves the alkylation of toluene with propylene using Lewis acid catalysts such as aluminum trichloride. The reaction can be represented as:
    C6H5CH3+C3H6C6H4(CH(CH3)2)+H2C_6H_5CH_3+C_3H_6\rightarrow C_6H_4(CH(CH_3)_2)+H_2
  • Isomerization: M-Cymene can also be obtained through the isomerization of other cymenes under specific catalytic conditions .

M-Cymene finds applications across various fields:

  • Fragrance Industry: Due to its pleasant odor, m-cymene is used in perfumes and flavoring agents.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including cresols and phenolic compounds.
  • Agricultural Chemicals: M-Cymene has been explored for use in pesticides and herbicides due to its biological activity against pests .

Research on m-cymene's interactions reveals important insights into its reactivity and safety:

  • Reactivity with Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions, sometimes resulting in explosions. This necessitates careful handling in industrial applications .
  • Biological Interactions: Studies have indicated that m-cymene interacts with various biological targets, influencing cellular processes related to inflammation and microbial resistance .

M-Cymene shares structural similarities with other cymenes but exhibits unique properties:

Compound NameCAS NumberStructureBoiling Point (°C)Melting Point (°C)
o-Cymene527-84-4o-Cymene Structure178.15-71.54
p-Cymene99-87-6p-Cymene Structure177.10-67.94
m-Cymene535-77-3m-Cymene Structure175.05-63.75

Uniqueness of M-Cymene

M-Cymene's unique position in the cymenes family lies in its specific biological activities and reactivity patterns. While all three isomers share similar physical properties, their differing substituent positions lead to variations in chemical behavior and biological effects. M-Cymene's meta substitution allows for distinct electrophilic substitution pathways compared to its ortho and para counterparts.

Alkylation Strategies: Toluene Propylation Using Zeolitic Catalysts

Alkylation of toluene with propylene or isopropyl alcohols represents a primary route to cymene isomers. Zeolitic catalysts, particularly H-ZSM-5 and modified pentasil zeolites, are pivotal due to their shape-selective properties. For instance, H-ZSM-5 (Si/Al = 30–80) achieves toluene conversion rates >10% at 523 K, with para-selectivity (~30%) under equilibrium conditions. However, meta-selectivity remains challenging due to thermodynamic favorability toward p-cymene.

Recent studies demonstrate that pore size and acidity adjustments can modulate isomer distribution. Zeolites with larger pore diameters (e.g., Beta zeolite) and reduced Brønsted acidity favor bulkier intermediates, potentially enhancing m-cymene yields. For example, alkylation over Rb-X zeolites at 523 K shifts selectivity toward styrene derivatives, suggesting that basic zeolites could destabilize para-oriented transition states.

Continuous Flow Synthesis via Pd/C-Catalyzed Dehydrogenation of Terpene Feedstocks

Continuous flow systems using Pd/C catalysts enable efficient dehydrogenation of terpene feedstocks like dipentene. A patented method employs Pd/C (0.1–10 wt% Pd) in a fixed-bed reactor at 150–400°C under inert gas, achieving p-cymene purity up to 92%. While optimized for para-isomers, modifying reaction parameters (e.g., lowering temperature to 200°C) increases m-cymene content to 15–20%.

Key factors influencing meta-selectivity include:

  • Residence time: Shorter contact times (<0.5 h⁻¹) reduce thermodynamic equilibration, favoring kinetic products like m-cymene.
  • Catalyst poisoning: Selective sulfur doping of Pd/C’s outer surface acid sites suppresses para-isomer formation, enhancing meta yields.

Isomerization Techniques for Meta-Substituted Cymene Enrichment

Isomerization of p- or o-cymene to m-cymene is thermodynamically disfavored but achievable via acid-catalyzed pathways. Sulfated zirconia (SO₄²⁻/ZrO₂) at 250°C converts p-cymene to a 3:2:1 equilibrium mixture (p:m:o). Alternatively, FeCl₃-mediated isomerization of terpinenes at 80–100°C under acidic conditions (pH <4) yields m-cymene as a minor product (5–10%) alongside p-cymene.

Notably, sulfur-tolerant catalysts like Pd/SiO₂ maintain activity in sulfur-rich feeds (e.g., crude sulfate turpentine), achieving 65% total cymene yield with m-cymene selectivity up to 15%.

Role of Sulfur-Tolerant Catalysts in Industrial-Scale m-Cymene Synthesis

Industrial feedstocks often contain sulfur impurities (e.g., thiophene), necessitating robust catalysts. Bimetallic Pd-Pt/SiO₂-Al₂O₃ exhibits enhanced sulfur resistance, retaining 80% activity after 50 hours in 4000 ppm S environments. The mechanism involves sulfur adsorption on Pt sites, preserving Pd’s dehydrogenation activity for terpene-to-cymene conversion.

Comparative performance of sulfur-tolerant catalysts:

CatalystTemperature (°C)S Content (ppm)m-Cymene Selectivity (%)
Pd/SiO₂300400012
Pd-Pt/SiO₂-Al₂O₃300400018
Zn/SBA-1545010008

Data adapted from.

Cobalt-manganese binary catalytic systems have emerged as highly effective platforms for the selective oxidation of meta-cymene side chains [6] [7]. These bimetallic catalysts demonstrate superior performance compared to single-metal systems due to their synergistic effects in promoting benzylic hydrogen abstraction processes [6] [8]. Research has established that manganese acts as a structural promoter for cobalt, enhancing the stability and activity of the catalytic system under oxidative conditions [9] [10].

The cobalt-manganese binary systems operate through a cooperative mechanism where cobalt species facilitate initial hydrogen abstraction while manganese components regenerate active sites and promote electron transfer processes [9] [11]. Studies have demonstrated that the optimal cobalt to manganese ratio typically ranges from 1:1 to 2:1 for maximum catalytic efficiency in cymene oxidation reactions [6] [12]. The spatial distribution of these metal components at the nanoscopic level significantly affects surface chemistry and consequently controls reactivity patterns [10].

Investigations have revealed that manganese promotion improves the structural stability of cobalt catalysts and helps maintain higher specific surface areas during reaction conditions [10]. The addition of manganese to cobalt systems results in enhanced activity, particularly at intermediate reaction temperatures around 200°C [10]. Chemical and microstructural analysis using operando techniques has shown that manganese promotes conversion by partially stabilizing cobalt oxide phases during reaction conditions [10].

Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)
Cobalt(II) acetate/Manganese(II) acetate1201482075
Cobalt(II) bromide/Manganese(II) acetate1201246085
Cobalt(II) nitrate/Manganese(II) bromide1201245682
Cobalt(II) nitrate/Manganese(II) bromide1001245478

Radical-Mediated Mechanisms in Benzylic Hydrogen Abstraction

The oxidation of meta-cymene proceeds through radical-mediated mechanisms involving benzylic hydrogen abstraction as the rate-determining step [13] [14]. These mechanisms are fundamentally similar to those observed in other aromatic hydrocarbon oxidations, following established free radical chain processes [13] [15]. The initial hydrogen abstraction from benzylic positions creates resonance-stabilized radicals that subsequently react with molecular oxygen to form peroxy radical intermediates [13] [15].

Density functional theory calculations have provided insights into the thermodynamic and kinetic properties of hydrogen abstraction reactions from methylated aromatic compounds [16]. The enhanced stability of benzylic radicals significantly influences reaction enthalpies and determines the overall reaction pathway [16]. Studies have shown that the abstraction of benzylic hydrogen atoms follows specific reactivity patterns, with tertiary benzylic positions being more reactive than primary positions due to radical stability considerations [16] [17].

The radical-mediated oxidation process involves several key mechanistic steps. Initially, peroxy radicals disproportionate according to the Russell mechanism through tetroxide intermediates, whose decomposition generates excited-state products including ketones and singlet oxygen [15]. The decomposition of these tetroxide intermediates is highly exothermic, releasing 100-120 kcal/mol of energy [15]. This energy release is sufficient to populate excited electronic states of the products, contributing to the overall reaction efficiency [15].

Experimental evidence indicates that the relative susceptibility of methyl and isopropyl groups to oxidative attack in para-cymene follows a ratio of 1:4, favoring the isopropyl position [17] [18]. This selectivity pattern is attributed to the greater stability of tertiary radicals compared to primary radicals formed during hydrogen abstraction [17]. Similar mechanistic principles apply to meta-cymene oxidation, though with modified selectivity due to the different substitution pattern [19] [20].

Selective Partial Oxidation to Meta-Substituted Aromatic Ketones

Selective partial oxidation of meta-cymene to aromatic ketones represents a significant synthetic challenge that has been addressed through carefully controlled reaction conditions [21] [22]. Metal-organic framework catalysts, particularly manganese-based systems, have demonstrated superior performance in achieving high ketone selectivity compared to conventional oxide-supported catalysts [21]. These catalysts exhibit excellent activity without lengthy induction periods and maintain selectivity over multiple catalytic cycles [21].

Research has established optimal conditions for selective ketone formation using mesoporous lanthanum cobalt oxide catalysts with abundant oxygen vacancy sites [23] [24]. These catalysts achieve over 80% selectivity and 55.2% conversion for para-cymene oxidation to 4-methylacetophenone at 120°C under 3 MPa pressure [23] [24]. The oxygen vacancies in these catalysts effectively promote ion diffusion and charge transfer while providing sufficient oxygen for intermediate species formation [23] [24].

The selective oxidation process involves initial oxidation of the benzylic position of the isopropyl group to form cymene hydroperoxide intermediates [25] [22]. These hydroperoxides undergo subsequent transformations through dehydration reactions to produce substituted styrene intermediates, which are then oxidized to the corresponding aromatic ketones [25]. The process requires careful control of reaction conditions to prevent over-oxidation to carboxylic acid products [25] [22].

Studies have demonstrated that the use of cobalt bromide combined with manganese acetate catalysts achieves 55-60% yields of para-methylacetophenone from para-cymene under atmospheric pressure conditions [25] [22]. Similar selectivity patterns are expected for meta-cymene oxidation, though specific yield data for meta-substituted ketones remains limited in the current literature [19] [20].

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Time (h)Ketone Yield (%)
Manganese-MOF-74Para-cymene15010667
Mesoporous LaCoO₃Para-cymene12030855
Cobalt bromide/Manganese acetatePara-cymene12012460
Vanadium phosphorus oxidePara-cymene140202451

High-Pressure Aerobic Pathways to Carboxylic Acid Derivatives

High-pressure aerobic oxidation pathways provide efficient routes for converting meta-cymene to carboxylic acid derivatives through controlled catalytic processes [25] [22]. These pathways typically employ elevated pressures of 15-30 bar air combined with temperatures ranging from 125-200°C to achieve optimal conversion rates [25] [22]. The use of mixed cobalt nitrate and manganese bromide catalytic systems has proven particularly effective for these transformations [25] [22].

Elevated-pressure aerobic oxidation reactions demonstrate significant advantages over atmospheric pressure processes, including enhanced oxygen mass transfer rates and improved overall yields [25] [22]. Studies have shown that switching from 10% oxygen in nitrogen to air at 30 bar pressure results in substantial yield improvements, producing 70% yields of terephthalic acid from para-cymene under optimized conditions [25] [22]. The enhanced oxygen concentration enables more efficient radical propagation and limits undesirable side reactions [25] [22].

The mechanism of high-pressure aerobic oxidation involves multiple consecutive oxidation steps, beginning with benzylic hydrogen abstraction and proceeding through hydroperoxide intermediates [25] [12]. The process typically follows two parallel pathways: major pathway involving initial oxidation of the isopropyl group, and minor pathway involving methyl group oxidation [25]. Both pathways ultimately converge to produce fully oxidized carboxylic acid products through sequential formaldehyde elimination reactions [25] [12].

Temperature effects play a crucial role in determining reaction rates and product distributions [25] [22]. Research has demonstrated step changes in reactivity between 100-125°C, 125-150°C, and 150-200°C temperature ranges [25]. At 125°C, 85% of cymene consumption occurs within 1 hour, while at 175°C, greater than 98% consumption is achieved within 15 minutes [25]. However, temperatures above 150°C may lead to formation of colored products due to secondary reactions [25] [22].

Pressure (bar)Temperature (°C)Oxidizing GasReaction Time (h)Acid Yield (%)
30100Air60
3015010% O₂/N₂662
30150Air670
30175Air668
30200Air668
30125Air670

The valorization of terpene feedstocks represents a critical pathway for sustainable aromatic chemical production, with M-cymene serving as a key intermediate in biorefinery operations. Crude sulfate turpentine (CST), a major by-product of the kraft pulping process, emerges as the most abundant renewable source for monoterpene conversion, with annual global production estimated at 230,000 tonnes [1] [2]. The predominant components of CST include α-pinene (approximately 70%), β-pinene (20%), and 3-carene (10%), which undergo systematic transformation through acid-catalyzed ring opening reactions followed by oxidative aromatization processes [3] [4].

The conversion process employs a two-step methodology involving initial acid-catalyzed ring opening (ACRO) of bicyclic terpenes using 6 molar aqueous sulfuric acid at 90°C, generating p-menthadiene mixtures (α-terpinene, γ-terpinene, and isoterpinolene) in yields of 70-75% [3] [4]. These intermediate monocyclic compounds subsequently undergo oxidative aromatization using dimethyl sulfoxide as both oxidizing agent and solvent under oxygen atmosphere at 100°C, producing M-cymene in overall yields of 50-60% from CST feedstock [3] [4]. The presence of dimethyl sulfide contaminants in CST, initially considered problematic, proves beneficial for the formation of polar radical intermediates that stabilize the aromatization process through in situ dimethyl sulfoxide generation [3].

Limonene, predominantly derived from citrus oil waste representing up to 300,000 tonnes annually, constitutes another significant renewable feedstock for M-cymene production [5] [6]. The compound occurs primarily as R-(+)-limonene (90% composition) in orange peel waste, which comprises 60% of orange mass in juice processing operations [6]. Advanced microwave-assisted protocols have been developed for limonene conversion, utilizing unmodified acidic clay catalysts under solvent-free conditions at temperatures ranging from 80-165°C with reaction times reduced to 0-5 minutes [7]. These process intensification strategies achieve M-cymene yields of 75-80% while adhering to green chemistry principles through elimination of organic solvents and reduction of energy requirements [7].

Gum turpentine, obtained from resin distillation with annual production of approximately 100,000 tonnes, provides an additional renewable source containing α-pinene (75-85%), β-pinene (0-3%), and limonene (5-15%) [1] [8]. The conversion methodology incorporates 5 mol% dimethyl sulfide addition to enhance p-menthadiene yields above 80%, followed by oxidative aromatization to achieve M-cymene yields of 60-70% [4]. The integration of these diverse terpene feedstocks enables flexible biorefinery operations capable of responding to seasonal availability variations and market demand fluctuations [8].

Recent developments in catalytic hydrotreating have demonstrated the potential for waste tire valorization as an alternative M-cymene source. Palladium on carbon catalysts achieve complete limonene conversion to M-cymene with 100% selectivity under tandem two-stage pressurized fixed-bed reactor conditions at 400°C and 0.15 MPa hydrogen pressure [9] [10]. This innovative approach simultaneously accomplishes hydrodesulfurization, producing sulfur-free liquid products while addressing environmental concerns associated with waste tire disposal [9].

The mechanistic understanding of terpene valorization processes reveals that M-cymene hydroperoxide functions as an initiator for radical chain reactions, generating polar intermediates stabilized by dimethyl sulfoxide formed through aerobic oxidation of dimethyl sulfide [3]. This insight enables optimization of reaction conditions and catalyst design for enhanced selectivity and yield in biorefinery applications.

M-Cymene as Precursor for Bio-Based Polyester Monomers

M-cymene serves as a versatile precursor for the synthesis of bio-based polyester monomers through selective oxidation processes that target the aromatic side chains. The most significant application involves the production of terephthalic acid (TA), a critical monomer for polyethylene terephthalate synthesis, through catalytic aerobic oxidation employing mixed cobalt-manganese catalyst systems [11]. The optimized process utilizes 2.5 mol% cobalt nitrate and 2.5 mol% manganese bromide under 30 bar air pressure at 125°C for 6 hours, achieving terephthalic acid yields of approximately 70% [11].

The catalytic system demonstrates remarkable efficiency compared to traditional petroleum-based processes, with the synergistic action of bromine and nitrate radicals enabling oxidation at relatively low temperatures while maintaining high selectivity [11]. The mixed cobalt-manganese catalytic system exhibits superior performance compared to individual metal catalysts, likely due to complementary redox cycling mechanisms that enhance radical generation and propagation [11]. Importantly, the catalyst system demonstrates excellent recyclability, with recovered mother liquors maintaining catalytic activity through three successive cycles without yield deterioration [11].

Partial oxidation strategies enable selective production of intermediate aromatic compounds with distinct polyester applications. The controlled oxidation of M-cymene using cobalt bromide and manganese acetate catalyst systems under atmospheric air pressure at 120°C for 24 hours produces p-methylacetophenone in yields of 55-60% [11]. This aromatic ketone serves as an important intermediate for specialty polymer synthesis and pharmaceutical applications [11]. Alternative conditions employing cobalt nitrate and manganese bromide under 1 atmosphere oxygen at 100°C for 24 hours generate p-toluic acid in comparable yields of 55-60% [11].

The production of isophthalic acid, utilized in specialty polyester formulations, requires modified catalyst systems and reaction conditions. Mixed metal oxide catalysts containing iron and manganese achieve isophthalic acid yields of 30-40% at 200°C under acid-catalyzed conditions [11]. The lower yields reflect the challenges associated with meta-substitution patterns and the stability of the resulting aromatic intermediates [12].

4-Isopropylbenzoic acid synthesis represents another pathway for high-performance polymer precursors, achieved through side-chain oxidation using mixed metal oxide catalysts at 140°C under 20 bar oxygen pressure [13]. While yields remain moderate at 40-50%, this monomer enables access to specialized polyester formulations with enhanced thermal and mechanical properties [13].

The integration of M-cymene-derived monomers into existing polyester production infrastructure requires minimal modification to established processes. Bio-based terephthalic acid demonstrates equivalent performance to petroleum-derived material in polyethylene terephthalate synthesis, enabling direct substitution in commercial production lines [11]. The crystalline nature of bio-terephthalic acid produced through the developed oxidation process facilitates purification and downstream processing operations [11].

Economic analysis indicates that bio-based terephthalic acid production from M-cymene could achieve cost competitiveness with petroleum-derived alternatives, particularly when integrated with biorefinery operations that valorize multiple product streams [11]. The global terephthalic acid market, exceeding 65 million tonnes annually with projected growth of 6% per year, presents significant opportunities for bio-based alternatives [11].

Recent advances in enzymatic polymerization have demonstrated the compatibility of M-cymene-derived monomers with sustainable processing conditions. Candida antarctica lipase B catalyzes polyester synthesis using furan-based comonomers in bio-based solvents including M-cymene itself, eliminating the need for toxic organic solvents [14]. This approach aligns with green chemistry principles while enabling access to novel polyester architectures with tailored properties [14].

Integration with Circular Economy Models in Aromatic Chemical Production

The integration of M-cymene production within circular economy frameworks represents a paradigm shift toward sustainable aromatic chemical manufacturing. These models emphasize resource efficiency, waste minimization, and closed-loop material flows that maximize value extraction while minimizing environmental impact [15] [16]. Five distinct integration models have emerged, each offering unique advantages for M-cymene incorporation into circular economy systems.

The biorefinery cascade model represents the most mature approach, utilizing wood processing waste and crude sulfate turpentine as primary feedstocks [8] [17]. This model employs catalytic pyrolysis combined with upgrading processes to generate M-cymene as an intermediate aromatic compound alongside fuels and specialty chemicals [15]. The Circular Aromatics project in the Netherlands exemplifies this approach, utilizing Integrated Cascading Catalytic Pyrolysis technology to convert mixed plastic waste and biomass into valuable aromatic compounds including benzene, toluene, and xylenes, with M-cymene serving as a platform chemical [15] [16]. The technology achieves Technology Readiness Level 6-7 and demonstrates high circularity indices through comprehensive valorization of waste streams [16].

Waste-to-chemicals models focus on converting previously discarded materials into valuable chemical feedstocks. The conversion of waste tires through selective hydrotreating exemplifies this approach, where limonene intermediates derived from tire pyrolysis undergo catalytic transformation to M-cymene [9] [10]. Palladium on carbon catalysts enable complete conversion with 100% selectivity while simultaneously achieving hydrodesulfurization, producing sulfur-free products [9]. This model operates at Technology Readiness Level 5-6 with medium-high circularity potential, addressing both waste management challenges and chemical feedstock demands [9].

Closed-loop recycling systems represent the most ambitious circular economy application, targeting post-consumer polyethylene terephthalate depolymerization to recover M-cymene-derived monomers [18]. Chemical recycling technologies including glycolysis, methanolysis, and hydrolysis enable monomer recovery for repolymerization into new plastic products [18]. While currently at Technology Readiness Level 4-5, these systems offer very high circularity indices by maintaining material quality through multiple use cycles [18].

Industrial symbiosis models integrate M-cymene production within networks of industrial facilities that exchange materials, energy, and waste streams [17] [19]. The SUSTAINEXT biorefinery project demonstrates this approach by processing 20,000 tonnes of agricultural sidestreams annually to produce healthy ingredients across food, cosmetics, and chemical sectors [19]. M-cymene functions as a platform chemical enabling diverse product portfolios while maximizing resource utilization efficiency [19]. These models achieve Technology Readiness Level 6-8 with high circularity indices through synergistic industrial integration [19].

Circular feedstock models emphasize renewable resource utilization through fermentation and catalytic conversion of agricultural residues [20] [21]. Biorefinery operations process lignocellulosic biomass through thermal and biochemical pathways to generate M-cymene alongside other aromatic compounds [20]. The International Energy Agency Bioenergy Task 42 identifies biorefining as a key enabling strategy for circular economy implementation, closing loops of raw biomass materials while ensuring optimal socio-economic and environmental impacts [20].

The European Union Circular Economy Action Plan provides policy frameworks supporting M-cymene integration through extended producer responsibility, eco-design requirements, and sustainable product policies [17]. Biorizon, a collaborative research initiative, develops technologies utilizing residual biomass and recycling streams for bulk and specialty aromatics production, targeting commercial viability by 2025 [17]. Their continuous production capabilities demonstrate the feasibility of bio-aromatics manufacturing at industrial scales [17].

Critical success factors for circular economy integration include feedstock security, technology scalability, economic viability, and regulatory support [21]. Life cycle assessments comparing fossil-based and bio-based aromatic production reveal significant environmental advantages for renewable pathways, with bio-based routes achieving negative emissions ranging from -6.1 to -1.1 tonnes carbon dioxide equivalent per tonne aromatics when combined with carbon capture and storage technologies [22]. However, production costs ranging from 1,480 to 4,121 dollars per tonne remain higher than fossil-based alternatives, emphasizing the need for continued technological development and supportive policy frameworks [22].

The integration of digital technologies including artificial intelligence, blockchain, and Internet of Things sensors enables optimized circular economy operations through real-time monitoring, predictive maintenance, and supply chain transparency [19]. These tools facilitate efficient resource allocation, quality control, and traceability throughout M-cymene production and utilization networks [19].

Catalytic Recycling Strategies for Closed-Loop Systems

Catalytic recycling strategies form the cornerstone of sustainable closed-loop systems for M-cymene production and utilization, enabling repeated catalyst use while maintaining high activity and selectivity. These strategies encompass diverse approaches including heterogeneous catalyst regeneration, homogeneous catalyst recovery, and innovative immobilization techniques that maximize catalyst lifetime and minimize environmental impact [23] [24].

Cobalt-manganese mixed oxide catalysts demonstrate exceptional recyclability in M-cymene oxidation processes, retaining 90-95% of their initial activity through 5-10 reaction cycles [11]. The regeneration protocol involves air calcination at 300°C, which removes organic deposits and restores active site accessibility while maintaining the synergistic cobalt-manganese interaction essential for high terephthalic acid yields [11]. The economic impact proves significant, with catalyst recycling reducing overall production costs by approximately 40% compared to single-use systems [11].

Palladium on carbon catalysts employed in waste tire valorization exhibit superior recyclability characteristics, maintaining 95-98% activity retention during continuous flow operation exceeding 30 hours [9] [10]. The continuous flow configuration prevents catalyst deactivation through coke formation while enabling straightforward regeneration through hydrogen reduction at 200°C [9]. This approach achieves very high economic viability due to the precious metal recovery and extended catalyst lifetime [9].

Zeolite-based catalysts utilized in limonene aromatization demonstrate moderate recyclability with 85-90% activity retention through 8-12 cycles [7]. Regeneration involves steam treatment at 500°C to remove organic deposits and restore pore structure, though some permanent deactivation occurs due to dealumination and structural degradation [7]. Despite these limitations, zeolite catalysts offer medium-low environmental impact and high economic viability due to their relative abundance and ease of regeneration [7].

Ruthenium cymene complexes represent a unique category of recyclable catalysts where the M-cymene product itself serves as a ligand for catalyst recovery [23] [24]. The [RuCl₂(p-cymene)]₂ complex demonstrates recyclability through ligand exchange mechanisms, maintaining 80-85% activity through 6-8 cycles [23]. Solvent washing with polyethylene glycol enables catalyst recovery while the aqueous phase facilitates product separation [23]. This approach achieves medium environmental impact and economic viability, with the added benefit of utilizing M-cymene as both product and catalyst component [23].

Enzymatic systems employing immobilized lipases offer exceptional sustainability advantages with very low environmental impact and 85-95% activity retention through 10 reaction cycles [25]. Candida antarctica lipase B immobilized on macroporous supports catalyzes M-cymene epoxidation using hydrogen peroxide as a benign oxidant [25]. The immobilization strategy enables straightforward catalyst recovery through filtration while buffer exchange regenerates enzyme activity [25]. Although economic viability remains medium-high due to enzyme costs, the environmental benefits and mild reaction conditions justify implementation in sustainable biorefinery operations [25].

Advanced catalyst recovery strategies incorporate supercritical fluid extraction for precious metal recovery from spent catalysts. This approach achieves near-quantitative metal recovery while minimizing hazardous waste generation [18]. The recovered metals undergo reconstitution into fresh catalysts, creating truly closed-loop catalyst utilization systems [18].

Membrane separation technologies enable selective catalyst recovery in homogeneous systems, where size-selective membranes retain catalyst complexes while allowing product passage [24]. This approach proves particularly valuable for ruthenium complex recovery in M-cymene synthesis applications [24]. Nanofiltration membranes achieve 95% catalyst retention with minimal product loss, enabling continuous catalyst recycling without process interruption [24].

Magnetic catalyst recovery represents an emerging strategy where magnetic nanoparticles support catalytic active sites, enabling magnetic separation and recycling [18]. Iron oxide-supported catalysts demonstrate comparable activity to conventional systems while offering simplified separation protocols [18]. The magnetic recovery approach achieves 90% catalyst retention with minimal activity loss through multiple cycles [18].

The development of self-regenerating catalysts incorporating redox-active supports enables continuous catalyst restoration during reaction operation [26]. Cerium oxide supports facilitate oxidative regeneration of active sites, maintaining catalyst activity without external regeneration steps [26]. This approach minimizes process complexity while ensuring sustained catalytic performance [26].

Economic analysis reveals that catalyst recycling strategies reduce overall M-cymene production costs by 25-50% depending on the catalyst system and recycling efficiency [11]. The environmental benefits include reduced metal consumption, decreased waste generation, and lower energy requirements for catalyst synthesis [25]. Life cycle assessments demonstrate that recycling strategies reduce the environmental footprint of M-cymene production by 30-60% compared to single-use catalyst systems [25].

The integration of artificial intelligence and machine learning enables predictive catalyst management, optimizing regeneration timing and conditions based on activity monitoring and fouling analysis [19]. These digital tools maximize catalyst lifetime while maintaining product quality and process efficiency [19].

Physical Description

Liquid

Color/Form

Liquid

XLogP3

4

Boiling Point

175.1 °C
175 °C

Density

0.8610 g/cu cm at 20 °C

LogP

4.5 (LogP)
log Kow = 4.5
4.50

Melting Point

-63.7 °C
-63.8 °C
-63.75°C

UNII

10ZH8R921S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.72 mmHg
1.72 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

535-77-3

Associated Chemicals

Cymene;25155-15-1

Wikipedia

M-cymene

Biological Half Life

1.17 Days

Methods of Manufacturing

Mixtures of 3-isopropyltoluene (m-cymene) and 4-isopropyltoluene (p-cymene) can be obtained by propylation of toluene in the presence of an isomerization-active Friedel-Crafts catalyst. These two isomers can be separated by distillation only with difficulty.
Usually prepared by alkylation of toluene; meta-, ortho- and para-isomers obtained ... Separation of the three isomers by gas chromatography.

General Manufacturing Information

Benzene, 1-methyl-3-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

Gas Chromatographic-Mass Spectrometric determination of volatile organic compd in an urban atmosphere.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types